molecular formula C9H7ClN2O2 B2646330 6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one CAS No. 14397-82-1

6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one

Cat. No.: B2646330
CAS No.: 14397-82-1
M. Wt: 210.62
InChI Key: NPZUDAFYPLMVBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring. The hydroxymethyl group is introduced via a subsequent reaction with formaldehyde .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(hydroxymethyl)quinazolin-4(3H)-one is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-chloro-2-(hydroxymethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)12-8(4-13)11-7/h1-3,13H,4H2,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZUDAFYPLMVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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